molecular formula C11H11N5S B3084166 4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142208-68-1

4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No. B3084166
CAS RN: 1142208-68-1
M. Wt: 245.31 g/mol
InChI Key: LRMYEYWTFYAWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol (AIT) is a heterocyclic organic compound belonging to the family of triazines. AIT has recently become a topic of interest in the scientific community due to its potential applications in various areas of research. AIT has been found to have a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer activities. Furthermore, AIT has been shown to have potential applications in drug delivery and nanotechnology.

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Properties : A study detailed the synthesis of fused 1,2,4-triazines, including derivatives related to the specified compound, and evaluated their antimicrobial activities. These compounds exhibited promising results against various microbial strains, highlighting their potential as antimicrobial agents (Ali et al., 2016).

  • Hybrid Molecules Synthesis : Research on the synthesis of hybrid molecules based on the 1,3,5-triazine scaffold, including compounds with indoline and piperidine moieties, has been conducted. These compounds are considered promising for studying their biological activities due to the presence of multiple pharmacophore fragments (ChemChemTech, 2023).

  • Anticonvulsant Evaluation : Derivatives of the compound were synthesized and evaluated for anticonvulsant properties. One derivative showed significant activity in maximal electroshock tests, suggesting its potential as an anticonvulsant agent (Ahuja & Siddiqui, 2014).

  • Anticancer Potential : Studies on the synthesis of fused 1,2,4-triazines bearing thiophene moieties revealed certain compounds' cytotoxic activities against various cancer cell lines, indicating their potential use in cancer therapy (Saad, Youssef, & Mosselhi, 2011).

  • Green Chemical Synthesis : The aqueous-mediated synthesis of novel thioxo-1,2,4-triazin-5(2H)-one and triazinoindole derivatives demonstrated an eco-friendly approach to producing compounds with antibacterial and antifungal activities (Sachdeva et al., 2012).

Analytical Applications

  • Electrochemical Studies : The electrochemical behavior of triazine derivatives, including those similar to the specified compound, has been studied in non-aqueous media. This research provides insights into their potential applications in electrochemical sensors or devices (Farzinnejad et al., 2005).

properties

IUPAC Name

4-amino-2-(1H-indol-5-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5S/c12-10-14-9(15-11(17)16-10)7-1-2-8-6(5-7)3-4-13-8/h1-5,9,13H,(H4,12,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMYEYWTFYAWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C3NC(=S)NC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 2
4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 3
4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 4
4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 5
4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 6
4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

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